Sources for mechanism of action:
A small-molecule inhibitor of Bruton's tyrosine kinase (BTK) displays antitumor activity in chronic lymphocytic leukemia (CLL) cells in vitro and in vivo:
Selective inhibition of BTK by a potent small molecule inhibitor triggers apoptosis in leukemia cells:
Entasobulin has shown promising results in inhibiting tumor growth in various pre-clinical studies. These studies have been conducted on cell lines and animal models with different types of cancer.
Sources for pre-clinical studies:
Entasobulin, with the chemical identifier CAS 501921-61-5, is a β-tubulin polymerization inhibitor recognized for its potential anticancer activity. This compound targets microtubules, which are essential for various cellular processes, including mitosis. By disrupting microtubule dynamics, Entasobulin can impede cancer cell proliferation and induce apoptosis, making it a candidate for cancer therapy .
Entasobulin exhibits its potential anticancer activity through multiple mechanisms. It primarily functions as a β-tubulin polymerization inhibitor [, , , ]. Tubulin is a protein essential for the formation of microtubules, which play a crucial role in cell division. By inhibiting tubulin polymerization, Entasobulin disrupts the mitotic process, leading to cancer cell death []. Additionally, research suggests Entasobulin may also induce DNA fragmentation by inhibiting topoisomerase II, another enzyme involved in cell division [].
Entasobulin exhibits significant biological activity as an anticancer agent. Its ability to inhibit tubulin polymerization has been linked to enhanced apoptosis in various cancer cell lines. Additionally, research indicates that Entasobulin may also influence topoisomerase II activity, further contributing to its anticancer effects. The dual mechanism of action makes it a unique candidate in the development of novel cancer therapies .
Entasobulin is primarily being explored for its application in oncology as a potential treatment for various cancers. Its ability to disrupt microtubule dynamics positions it as a promising candidate in combination therapies, where it may enhance the efficacy of existing chemotherapeutic agents. Additionally, its dual action on both tubulin and topoisomerase II suggests potential applications beyond traditional cancer treatments, possibly in conditions where these pathways are dysregulated .
Entasobulin shares similarities with several other compounds that also target microtubules or have anticancer properties. Here are some notable comparisons:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Paclitaxel | Stabilizes microtubules | Well-established clinical use |
Vincristine | Inhibits microtubule assembly | Derived from the periwinkle plant |
Colchicine | Disrupts microtubule polymerization | Used historically for gout treatment |
Ixabepilone | Binds to β-tubulin and stabilizes microtubules | Effective against drug-resistant tumors |
Entasobulin is unique due to its dual mechanism involving both tubulin and topoisomerase II inhibition, setting it apart from traditional microtubule-targeting agents like paclitaxel and vincristine .
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